molecular formula C13H14ClF3N6O B2474142 N-[(1-amino-2-cyanoethylidene)amino]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanamide CAS No. 338410-08-5

N-[(1-amino-2-cyanoethylidene)amino]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanamide

Cat. No. B2474142
CAS RN: 338410-08-5
M. Wt: 362.74
InChI Key: VZYNDOJJYIMFKF-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amide group (CONH2), a cyano group (CN), and a trifluoromethyl group (CF3). It also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, amide, cyano, and trifluoromethyl groups would significantly influence its structure. The pyridine ring, for example, is aromatic and planar, which could impact the compound’s reactivity and stability .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The amide group, for example, could undergo hydrolysis, forming a carboxylic acid and an amine . The cyano group could be reduced to form an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar amide and cyano groups could impact its solubility in polar solvents .

Scientific Research Applications

Synthesis and Derivative Formation

The compound has been utilized in the synthesis of various heterocyclic compounds. For example, it has been used in the preparation of pyridinyl-4-pyrimidinamine derivatives (Mazik & Zieliński, 1996) and dihydropyridines (Hafiz, Ramiz, & Sarhan, 2011). These compounds are significant in the field of organic chemistry and medicinal research.

Reactivity and Synthetic Importance

Research indicates the reactivity and synthetic importance of 3-oxo-N-(pyridin-2-yl)butanamide compounds, which are closely related to the query compound. These compounds serve as precursors for various heterocyclic compounds, showcasing their versatility in chemical synthesis (Fadda, Abdel‐Galil, & Elattar, 2015).

Utilization in Heterocyclic Synthesis

The compound's role in heterocyclic synthesis is further highlighted by its use in creating diverse derivatives like thienopyridines and fused heterocycles (Harb, Hussein, & Mousa, 2006). Such applications are crucial in the development of new pharmaceuticals and materials.

Development of Novel Compounds

Additionally, it has been involved in the synthesis of new N-(2,2-dichloro-1-cyanoethenyl)amides and their reactions with aliphatic amines, leading to previously unknown compounds (Shablykin, Chumachenko, & Brovarets, 2021). This demonstrates its potential for expanding the chemical space in synthetic chemistry.

Role in Various Chemical Reactions

The compound and its derivatives have been used in various chemical reactions, contributing to the synthesis of diverse organic compounds. For example, reactions of similar butanamides with methylamine or dimethylamine have resulted in new oxazole-4-carbonitriles (Saxena, Singh, Agarwal, & Mehra, 1984), showcasing the compound's versatility.

properties

IUPAC Name

N-[(1-amino-2-cyanoethylidene)amino]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3N6O/c14-9-6-8(13(15,16)17)7-21-12(9)20-5-1-2-11(24)23-22-10(19)3-4-18/h6-7H,1-3,5H2,(H2,19,22)(H,20,21)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYNDOJJYIMFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NCCCC(=O)NN=C(CC#N)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-amino-2-cyanoethylidene)amino]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanamide

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